molecular formula C13H19NO3 B6322885 Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate CAS No. 1094629-97-6

Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate

Cat. No. B6322885
CAS RN: 1094629-97-6
M. Wt: 237.29 g/mol
InChI Key: BXOAXAINJLHIFR-UHFFFAOYSA-N
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Description

Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate is a chemical compound. It is an ester, which is a type of organic compound produced by the reaction of carboxylic acids and alcohols . Esters are widely found in nature and are often responsible for the characteristic fragrances of fruits and flowers .


Synthesis Analysis

Esters, including this compound, can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation . In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile .


Molecular Structure Analysis

The molecular formula of this compound is C13H19NO3 . Its average mass is 208.254 Da and its monoisotopic mass is 208.109940 Da .


Chemical Reactions Analysis

Esters, including this compound, can undergo a variety of chemical reactions. One such reaction is the Claisen Condensation, where one ester acts as a nucleophile while a second ester acts as the electrophile .

Safety and Hazards

While specific safety and hazard information for Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate is not available, general precautions for handling esters include ensuring adequate ventilation, avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

ethyl 3-[(2-methoxyphenyl)methylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-3-17-13(15)8-9-14-10-11-6-4-5-7-12(11)16-2/h4-7,14H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOAXAINJLHIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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